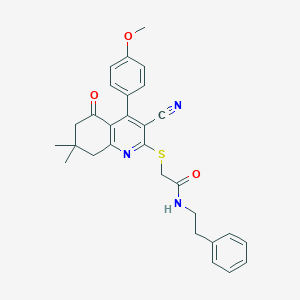

![molecular formula C18H23NO4S B492744 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide CAS No. 321706-28-9](/img/structure/B492744.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide” is a chemical compound. It’s also known as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy- . It has been studied for its anticancer and antimicrobial properties, as well as its potential antioxidant and anti-inflammatory properties.

Molecular Structure Analysis

The molecular formula of this compound is C12H17NO3 . It has a molecular weight of 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 321.4 g/mol, XLogP3 of 2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 11, Exact Mass of 321.19400834 g/mol, Monoisotopic Mass of 321.19400834 g/mol, Topological Polar Surface Area of 64.6 Ų, Heavy Atom Count of 23, Formal Charge of 0, Complexity of 359 .Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized a variety of N-dimethylphenyl substituted derivatives, including those similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide. These derivatives have been evaluated for their biological potential, demonstrating moderate to good activities against both Gram-negative and Gram-positive bacteria. Additionally, some derivatives have shown enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, indicating their potential in therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Anticancer Properties

This compound and its analogs have shown promise as anticancer agents. For instance, specific analogs of this compound have exhibited the ability to inhibit the hypoxia inducible factor-1 (HIF-1) pathway, a mechanism that can antagonize tumor growth in various cancer models. These findings are significant as they provide a basis for further chemical modifications to optimize the pharmacological properties of these compounds for cancer therapy (J. Mun et al., 2012).

Enzymatic Modification for Antioxidant Production

Enzymatic modification of compounds related to this compound has been explored for producing antioxidants. For example, laccase-mediated oxidation of related compounds has successfully produced dimers with significantly higher antioxidant capacities than their substrates. This demonstrates the potential of these compounds in the development of bioactive substances with antioxidant properties (O. E. Adelakun et al., 2012).

Supramolecular Architecture and Pharmacological Relevance

Compounds with structural similarities to this compound have been studied for their supramolecular architectures, which are influenced by various weak intermolecular interactions. These structures and interactions are of pharmacological interest as they contribute to the biological activity of the compounds. Detailed analyses, such as Hirshfeld surface analysis, have provided insights into the interactions and architectures of these compounds, aiding in the design of new pharmacologically active agents (K. Shakuntala et al., 2017).

Future Directions

There are several future directions for research on “N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide”. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. Another promising direction is its potential use in the treatment of Alzheimer’s disease .

Mechanism of Action

Target of Action

Similar compounds have been known to act as inhibitors of monoamine oxidase

Mode of Action

It is suggested that similar compounds may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

Inhibition of monoamine oxidase can affect the metabolism of several neurotransmitters, including dopamine, norepinephrine, and serotonin . This can have downstream effects on various neurological processes.

Result of Action

Inhibition of monoamine oxidase can potentially lead to increased levels of neurotransmitters in the brain, which can affect mood and behavior .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-13-5-6-14(2)18(11-13)24(20,21)19-10-9-15-7-8-16(22-3)17(12-15)23-4/h5-8,11-12,19H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONSURJPKBIHRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

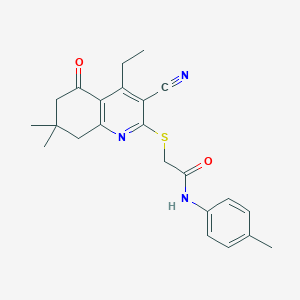

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B492661.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B492662.png)

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B492663.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492664.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B492665.png)

![N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B492666.png)

![N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B492668.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492671.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492672.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492673.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B492677.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492679.png)